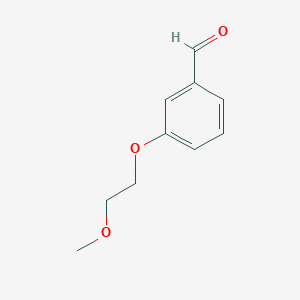

3-(2-Methoxyethoxy)benzaldehyde

Description

Significance and Research Context of Benzaldehyde (B42025) Derivatives

Benzaldehyde and its derivatives are a cornerstone of organic chemistry, serving as versatile building blocks in the synthesis of a wide array of more complex molecules. Their importance stems from the reactivity of the aldehyde functional group, which readily participates in a variety of chemical transformations. These derivatives are integral to the development of pharmaceuticals, agrochemicals, and materials science. nbinno.com The introduction of various substituents onto the benzene (B151609) ring allows for the fine-tuning of the molecule's electronic and steric properties, which in turn influences its reactivity and biological activity. nih.gov Research has shown that benzaldehyde derivatives can exhibit a range of biological effects, including anti-inflammatory, antimicrobial, and enzyme-inhibiting properties. nih.gov For instance, studies on different benzaldehyde derivatives have explored their potential as tyrosinase inhibitors and their impact on protein conformation.

Historical Perspective on the Introduction of 3-(2-Methoxyethoxy)benzaldehyde into Chemical Synthesis

Scope and Objectives of Current Academic Research on this compound

Current academic research on this compound primarily focuses on its utility as a versatile intermediate in the synthesis of more complex and functionally rich molecules. The presence of the methoxyethoxy group can enhance the solubility and pharmacokinetic properties of target compounds, making it a valuable moiety in drug discovery. Researchers are exploring its incorporation into heterocyclic structures and as a precursor for novel ligands and materials. The aldehyde group provides a reactive handle for constructing carbon-carbon and carbon-nitrogen bonds, essential for building molecular complexity. While specific studies dedicated solely to this compound are not abundant, its appearance in the scientific literature is typically within the context of synthesizing larger, more elaborate chemical entities for various applications.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C10H12O3 |

| Molecular Weight | 180.20 g/mol scbt.com |

| Boiling Point | 217 °C chembk.com |

| Appearance | Colorless to pale yellow liquid chembk.com |

| Solubility | Insoluble in water; soluble in organic solvents like alcohols and ethers chembk.com |

| InChI | 1S/C10H12O3/c1-12-5-6-13-10-4-2-3-9(7-10)8-11/h2-4,7-8H,5-6H2,1H3 |

| InChIKey | RCERKBSPVRUVQL-UHFFFAOYSA-N |

| SMILES | COCCOC1=CC=CC(=C1)C=O |

Structure

3D Structure

Properties

IUPAC Name |

3-(2-methoxyethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-12-5-6-13-10-4-2-3-9(7-10)8-11/h2-4,7-8H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCERKBSPVRUVQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC=CC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30424533 | |

| Record name | 3-(2-methoxyethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73244-50-5 | |

| Record name | 3-(2-methoxyethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-methoxyethoxy)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies

Established Synthetic Pathways for 3-(2-Methoxyethoxy)benzaldehyde

The construction of the this compound molecule can be achieved through several established routes, each with its own set of advantages and considerations.

Catalytic Etherification and Aldehyde Functionalization

A common and direct approach to synthesizing this compound is through the Williamson etherification of 3-hydroxybenzaldehyde (B18108). This method involves the reaction of 3-hydroxybenzaldehyde with a suitable 2-methoxyethoxy halide, typically in the presence of a base and a catalyst. For instance, a series of 3-alkoxybenzaldehydes have been synthesized by reacting 3-hydroxybenzaldehyde with various n-alkyl bromides in the presence of anhydrous potassium carbonate and a catalytic amount of potassium iodide in absolute ethanol. analis.com.my This reaction proceeds via the formation of a phenoxide ion from 3-hydroxybenzaldehyde, which then acts as a nucleophile to displace the halide from the 2-methoxyethoxy derivative.

The success of this etherification is confirmed by spectroscopic methods. The disappearance of the hydroxyl proton signal and the appearance of new proton signals corresponding to the alkoxy group in the 1H NMR spectrum are indicative of a successful reaction. analis.com.my While this method is effective, the reactivity of the starting materials and the choice of catalyst and solvent are critical for achieving high yields and purity.

| Starting Material | Reagent | Catalyst | Solvent | Product |

| 3-Hydroxybenzaldehyde | 1-Bromooctane | K₂CO₃, KI | Absolute Ethanol | 3-(Octyloxy)benzaldehyde |

| 3-Hydroxybenzaldehyde | 1-Bromodecane | K₂CO₃, KI | Absolute Ethanol | 3-(Decyloxy)benzaldehyde |

| 3-Hydroxybenzaldehyde | 1-Bromododecane | K₂CO₃, KI | Absolute Ethanol | 3-(Dodecyloxy)benzaldehyde |

This table presents examples of Williamson etherification for the synthesis of 3-alkoxybenzaldehydes, a reaction type applicable to the synthesis of this compound.

Multi-step Protection-Deprotection Sequences in Synthesis

In more complex syntheses or when dealing with sensitive functional groups, a multi-step approach involving protection and deprotection strategies is often employed. This is particularly relevant when the aldehyde group in 3-hydroxybenzaldehyde might interfere with the desired etherification reaction or subsequent transformations.

A documented synthesis of a closely related compound, 3-[(2-methoxyethoxy)methoxy]benzaldehyde, illustrates this strategy. In this process, the hydroxyl group of 3-hydroxybenzaldehyde is first protected using 2-methoxyethoxymethyl chloride (MEM-Cl). This protection step yields 3-methoxyethoxymethoxybenzaldehyde. The protected aldehyde can then undergo further reactions without affecting the hydroxyl group. Following the desired transformations, the MEM protecting group is removed to reveal the free hydroxyl group, or in the case of synthesizing the target compound, the ether linkage is already established. A patent describes a similar sequence where the hydroxyl group of 3-hydroxybenzaldehyde is protected with 2-methoxyethoxymethyl chloride to produce 3-methoxyethoxymethoxybenzaldehyde with a 76% yield. This intermediate is then used in subsequent condensation reactions. Finally, the deprotection step yields the target product.

The use of protecting groups, such as the (2-methoxyethoxy)methyl (MEM) group, is a crucial tool in organic synthesis, allowing for the selective modification of multifunctional molecules.

| Reactant 1 | Reactant 2 | Product | Yield |

| 3-Hydroxybenzaldehyde | 2-Methoxyethoxymethyl chloride | 3-Methoxyethoxymethoxybenzaldehyde | 76% |

This table details the protection step in a multi-step synthesis of a this compound derivative.

One-Pot Synthesis Approaches for Benzaldehyde (B42025) Intermediates

One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel, offers significant advantages in terms of efficiency, resource utilization, and waste reduction. While a specific one-pot synthesis for this compound is not prominently documented, the principles of one-pot reactions are widely applied in the synthesis of various benzaldehyde derivatives and other complex molecules.

For example, a one-pot, four-component domino reaction has been successfully used to synthesize pyrazolo[5,4-b]pyrimidino[5,4-e]pyridin-5-one from phenyl hydrazine, 3-aminocrotononitrile, a benzaldehyde, and thiobarbituric acid. nih.gov This demonstrates the feasibility of combining multiple bond-forming events in a single pot. Similarly, an efficient iron-catalyzed one-pot synthesis of substituted diphenyl 1,3-thiazoles has been reported. nih.gov

These examples highlight the potential for developing a one-pot synthesis of this compound intermediates. Such a process could, for instance, involve the in-situ formation of the 2-methoxyethoxy ether followed by a subsequent functionalization of the aromatic ring or modification of the aldehyde group. The development of such a process would be a significant step towards a more sustainable and atom-economical synthesis of this compound.

Synthesis of Substituted this compound Analogs

The synthesis of substituted analogs of this compound allows for the exploration of structure-activity relationships and the development of new molecules with tailored properties.

Introduction of Halogen Substituents in Benzaldehyde Synthesis

The introduction of halogen atoms onto the benzaldehyde ring can significantly alter the electronic properties and reactivity of the molecule. Several methods exist for the halogenation of benzaldehydes and their precursors.

For instance, 3,5-dichlorobenzaldehyde (B167965) can be produced by the continuous oxidation of 3,5-dichlorotoluene (B1293413) using hydrogen peroxide as the oxidant and a metal ion complex as a catalyst. google.com Another approach involves the synthesis of 3,5-dibromo-2-aminobenzaldehyde from methyl 2-aminobenzoate (B8764639) through a multi-step process involving bromination and reduction. google.com These methods, while not directly applied to this compound, demonstrate established strategies for introducing halogens onto a benzaldehyde scaffold.

A general procedure for the synthesis of benzyloxybenzaldehyde derivatives involves the O-alkylation of a phenolic starting material with a benzyl (B1604629) halide in the presence of potassium carbonate in DMF. mdpi.com This methodology could be adapted for the synthesis of halogenated this compound analogs by starting with a halogenated 3-hydroxybenzaldehyde.

| Starting Material | Key Reagents | Product |

| 3,5-Dichlorotoluene | H₂O₂, Co/Mo/Br catalyst | 3,5-Dichlorobenzaldehyde |

| Methyl 2-aminobenzoate | Tribromo-N-methyl-N-butylimidazole, NaBH₄ | 3,5-Dibromo-2-aminobenzaldehyde |

This table outlines methods for synthesizing halogenated benzaldehydes, which could be adapted for analogs of this compound.

Synthesis of Bis(2-methoxyethoxy)benzaldehyde Derivatives

The synthesis of benzaldehydes bearing two 2-methoxyethoxy groups can be achieved through the etherification of dihydroxybenzaldehydes. For example, the synthesis of 3,4-bis(2-methoxyethoxy)benzaldehyde (B1591213) can be accomplished by reacting protocatechualdehyde (3,4-dihydroxybenzaldehyde) with 1-bromo-2-methoxyethane.

A general and efficient process for the synthesis of alkoxy-substituted benzaldehydes involves the chloromethylation of an alkoxybenzene followed by reaction with hexamine (Sommelet reaction). google.com This method has been applied to the synthesis of piperonal (B3395001) from methylenedioxybenzene and 3,4-dimethoxybenzaldehyde (B141060) from 1,2-dimethoxybenzene. google.com This approach could potentially be adapted for the synthesis of bis(2-methoxyethoxy)benzaldehyde derivatives by starting with a bis(2-methoxyethoxy)benzene.

The synthesis of benzyloxybenzaldehyde derivatives through O-alkylation of phenolic compounds provides a versatile route to these molecules. mdpi.com By starting with a dihydroxybenzaldehyde, it is possible to introduce two benzyloxy groups, and by analogy, two 2-methoxyethoxy groups.

| Starting Material | Reagent | Product |

| 1,2-Dimethoxybenzene | Paraformaldehyde, HCl, Hexamine | 3,4-Dimethoxybenzaldehyde |

| Phenolic starting material | Benzyl halide, K₂CO₃ | Benzyloxybenzaldehyde derivative |

This table summarizes synthetic routes to alkoxy-substituted benzaldehydes, including those with multiple alkoxy groups.

Advanced Synthetic Techniques and Optimization

Further functionalization of the aldehyde group in this compound is crucial for its application as a synthetic intermediate. Advanced procedures allow for its conversion into other key chemical moieties.

The aldehyde functional group of this compound can be readily reduced to a primary alcohol, forming 3-(2-Methoxyethoxy)benzyl alcohol. This transformation is a standard procedure in organic synthesis, typically achieved using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The resulting benzyl alcohol is a versatile intermediate that can be further functionalized for cross-coupling reactions. For instance, the alcohol can be converted into a corresponding halide (e.g., benzyl bromide) or a triflate, which can then participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, to form new carbon-carbon bonds.

The conversion of the aldehyde group in this compound into a nitrile (cyano) group is a valuable transformation for the synthesis of pharmaceuticals and fine chemicals. Several strategies exist for this conversion.

A traditional two-stage method involves the initial reaction of the aldehyde with hydroxylamine (B1172632) to form an aldoxime. google.comgoogle.com This intermediate is then subjected to dehydration using various reagents like acetic anhydride (B1165640) or dicyclohexylcarbodiimide (B1669883) to yield the corresponding nitrile. google.comgoogle.com

More advanced and efficient one-pot procedures have been developed. One such method involves reacting the aldehyde with ammonia (B1221849) and hydrogen peroxide in the presence of a transition metal catalyst, such as a copper salt. google.comgoogle.com Another effective system for the dehydration of the intermediate aldoxime utilizes triphenylphosphine (B44618) (PPh₃) in combination with N-halosulfonamides like N,N,N',N'-tetrachlorobenzene-1,3-disulfonamide (TCBDA). rhhz.net This process is typically performed under mild conditions in a solvent like dichloromethane (B109758) at room temperature. rhhz.net

| Method | Key Reagents | General Conditions | Reference |

|---|---|---|---|

| Two-Stage Oximation/Dehydration | 1. Hydroxylamine (NH₂OH) 2. Dehydrating Agent (e.g., Acetic Anhydride) | Sequential reaction; variable conditions | google.comgoogle.com |

| One-Pot Catalytic Oxidation | Ammonia (NH₃), Hydrogen Peroxide (H₂O₂), Copper Catalyst | Methanol solvent, typically at room temperature | google.comgoogle.com |

| Mild Dehydration of Oxime | Triphenylphosphine (PPh₃), N-halosulfonamide (e.g., TCBDA) | Dichloromethane (CH₂Cl₂), room temperature | rhhz.net |

The Knoevenagel condensation is a cornerstone reaction for carbon-carbon bond formation. nih.gov It involves the reaction of a carbonyl compound, such as this compound, with a molecule containing an active methylene (B1212753) group, like malononitrile (B47326) (CH₂(CN)₂), to produce aryl-substituted acrylonitriles. nih.govnih.gov This reaction is typically catalyzed by a base.

The proposed mechanism begins with the deprotonation of the active methylene compound by a basic catalyst to generate a carbanion. nih.gov This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of the benzaldehyde. The resulting intermediate subsequently undergoes dehydration to yield the final α,β-unsaturated nitrile product, specifically (E)-2-(3-(2-methoxyethoxy)benzylidene)malononitrile. nih.gov Various catalysts can be employed, including metal-organic frameworks (MOFs), which can act as efficient heterogeneous catalysts. nih.govornl.gov

| Catalyst Type | Example Catalyst | Typical Solvent | General Conditions | Reference |

|---|---|---|---|---|

| Homogeneous Base | Potassium Phosphate (K₃PO₄) | Ethanol | Room Temperature | nih.gov |

| Metal-Organic Framework (MOF) | UIO-66-NH-RNH₂ | Ethanol or THF | Room Temperature, short reaction times | nih.gov |

| Amine-Functionalized MOF | UMCM-1-NH₂ | Various | Variable temperatures | ornl.gov |

Chemical Reactivity and Transformation Mechanisms

Fundamental Reaction Profiles of the Aldehyde Moiety in 3-(2-Methoxyethoxy)benzaldehyde

The aldehyde group is an electrophilic center, characterized by a polarized carbon-oxygen double bond, making it susceptible to nucleophilic attack. It is also readily oxidized and reduced.

The aldehyde functional group of this compound can be readily oxidized to the corresponding carboxylic acid, 3-(2-Methoxyethoxy)benzoic acid. This transformation is a common reaction for benzaldehydes. Studies on similar substituted benzaldehydes, such as 3,4,5-trimethoxy benzaldehyde (B42025), using reagents like tetraethylammonium bromochromate (TEABC), show that the reaction proceeds to form the corresponding benzoic acid. arabjchem.org The oxidation is typically first-order with respect to both the oxidant and the aldehyde. arabjchem.org

The reaction is often catalyzed by acid, such as toluene-p-sulfonic acid (p-TsOH). arabjchem.org The mechanism is proposed to involve the formation of a chromate ester intermediate in a slow, rate-determining step. arabjchem.org Product analysis under kinetic conditions confirms the formation of the carboxylic acid as the primary product. arabjchem.org Benzaldehydes are also known to undergo autoxidation when exposed to air, a process that can be inhibited by the presence of corresponding alcohols like benzyl (B1604629) alcohol. researchgate.net

Table 1: Oxidation of Substituted Benzaldehydes

| Starting Material | Oxidizing Agent | Catalyst | Product |

|---|---|---|---|

| This compound | Tetraethylammonium bromochromate (TEABC) | p-TsOH (Toluene-p-sulfonic acid) | 3-(2-Methoxyethoxy)benzoic acid |

| Benzaldehyde | Air (O₂) | None (autoxidation) | Benzoic acid researchgate.net |

This table is illustrative, based on known reactions of similar compounds.

The aldehyde group can be selectively reduced to a primary alcohol, yielding [3-(2-Methoxyethoxy)phenyl]methanol. A variety of reducing agents can accomplish this transformation. A notable method for the reduction of aldehydes is hydrosilylation, which has been demonstrated for related compounds like 4-methoxybenzaldehyde. researchgate.net This method often employs polymethylhydrosiloxane (B1170920) (PMHS) as the reducing agent in the presence of a catalyst, such as potassium carbonate (K₂CO₃). researchgate.net This system displays excellent chemoselectivity, tolerating other functional groups that might be present in the molecule. researchgate.net The pathway involves the transfer of a hydride from the silicon reagent to the electrophilic carbonyl carbon of the aldehyde.

Table 2: Reduction Methods for Benzaldehydes

| Aldehyde Substrate | Reducing System | Product |

|---|---|---|

| This compound | Polymethylhydrosiloxane (PMHS) / K₂CO₃ | [3-(2-Methoxyethoxy)phenyl]methanol |

| 4-methoxybenzaldehyde | Polymethylhydrosiloxane (PMHS) / K₂CO₃ | (4-methoxyphenyl)methanol researchgate.net |

This table provides examples of reduction reactions applicable to the target compound.

The carbonyl carbon of the aldehyde is susceptible to nucleophilic attack by amines, leading to condensation reactions. These reactions typically proceed in two steps: the initial formation of a hemiaminal intermediate, followed by the elimination of a water molecule to form a Schiff base (imine). mdpi.com

Research on the condensation of various benzaldehydes with aminotriazoles has elucidated the mechanism. mdpi.com The first step, hemiaminal formation, is reversible and its rate can be influenced by the electrophilicity of the carbonyl carbon. Electron-withdrawing substituents on the benzaldehyde ring tend to favor this step. mdpi.com The subsequent dehydration to form the imine requires an internal equilibrium between conformations of the hemiaminal. mdpi.com Such condensation reactions are foundational in the synthesis of various heterocyclic compounds, such as 2,3-dihydroquinazolin-4(1H)-ones, which can be formed in a one-pot reaction between an aldehyde, isatoic anhydride (B1165640), and an amine. researchgate.net

Reactivity of the Methoxyethoxy Group

The methoxyethoxy group consists of two ether linkages, which are generally stable functional groups but can undergo cleavage under specific, typically harsh, conditions.

Ethers are generally unreactive but can be cleaved by strong acids, most notably hydrobromic acid (HBr) and hydroiodic acid (HI). openstax.orgmasterorganicchemistry.com The reaction mechanism depends on the structure of the alkyl groups attached to the ether oxygen. masterorganicchemistry.com The first step is always the protonation of the ether oxygen by the strong acid to form a good leaving group (an alcohol). masterorganicchemistry.commasterorganicchemistry.com

Following protonation, the cleavage proceeds via either an Sₙ1 or Sₙ2 pathway. openstax.org

Sₙ2 Pathway : If the alkyl groups are primary or secondary, a halide ion (Br⁻ or I⁻) acts as a nucleophile and attacks the less sterically hindered carbon, displacing the alcohol. openstax.orgmasterorganicchemistry.com

Sₙ1 Pathway : If one of the alkyl groups is tertiary, benzylic, or allylic, the protonated ether can dissociate to form a stable carbocation, which is then attacked by the halide nucleophile. openstax.orgmasterorganicchemistry.com

In this compound, the methoxyethoxy group contains two ether linkages: an aryl ether (Ar-O-CH₂-) and an alkyl ether (-CH₂-O-CH₃). Cleavage with a reagent like HBr could potentially occur at two sites. Cleavage of the aryl C-O bond is difficult. Therefore, the reaction will likely occur within the methoxyethoxy chain. The attack of the bromide ion would preferentially occur at the least hindered methyl carbon via an Sₙ2 mechanism, yielding 3-(2-hydroxyethoxy)benzaldehyde and methyl bromide. A second cleavage could potentially convert the remaining alcohol to a bromide.

The oxygen atoms within the methoxyethoxy group possess lone pairs of electrons, allowing them to act as Lewis bases and coordinate to metal centers. This functionality is characteristic of polyether ligands, such as crown ethers. The presence of two ether oxygens and the carbonyl oxygen in this compound provides multiple potential coordination sites.

While specific studies on the coordination chemistry of this compound are not prevalent, the methoxyethoxy moiety can be expected to act as a bidentate or tridentate chelating ligand for various metal ions. For instance, in related systems, the reaction of certain aldehydes with amines in the presence of Zn²⁺ salts leads to the formation of stable hemiaminal zinc complexes, demonstrating the role of the carbonyl group and other heteroatoms in metal coordination. mdpi.com The ability of the methoxyethoxy "arm" to chelate a metal ion could influence the reactivity of the aldehyde group by altering its steric and electronic properties.

Strategic Derivatization for Functional Enhancement

The aldehyde functional group in this compound is the primary site for chemical modification. Through targeted reactions, this group can be converted into various other functional groups, leading to compounds with enhanced properties or the ability to participate in further synthetic steps.

Formation of Oximes and Nitriles from Benzaldehyde

The conversion of benzaldehyde derivatives into oximes and subsequently into nitriles is a fundamental two-step process in organic synthesis. This transformation is valuable for creating intermediates used in the production of various fine chemicals.

The initial step involves the reaction of the benzaldehyde with hydroxylamine (B1172632) (NH₂OH), typically in a weakly acidic medium, to form an aldoxime. This reaction is a condensation reaction where a molecule of water is eliminated. The resulting oxime can exist as two geometric isomers, (E) and (Z), depending on the orientation of the hydroxyl group relative to the rest of the molecule.

The subsequent step is the dehydration of the aldoxime to yield a nitrile (-C≡N). A variety of dehydrating agents and methods can be employed for this conversion, ranging from classic reagents to more modern catalytic systems. One effective method involves the use of reagents like oxalyl chloride with a catalytic amount of dimethyl sulfoxide (DMSO). Another approach utilizes ferrous sulfate (FeSO₄) in dimethylformamide (DMF) under reflux conditions, which can facilitate a one-pot synthesis from the aldehyde directly to the nitrile by forming the oxime in situ and then dehydrating it.

Table 1: General Reaction Scheme for Oxime and Nitrile Formation

| Step | Reactant(s) | Product | General Conditions |

| 1. Oximation | This compound, Hydroxylamine (NH₂OH) | This compound oxime | Weakly acidic medium |

| 2. Dehydration | This compound oxime | 3-(2-Methoxyethoxy)benzonitrile | Dehydrating agent (e.g., FeSO₄, oxalyl chloride/DMSO) |

This table presents a generalized pathway for the synthesis of oximes and nitriles from the parent benzaldehyde.

Synthesis of Hydrazone Derivatives and Their Reactivity

Hydrazones are a class of organic compounds containing the R₁R₂C=NNR₃R₄ structure and are synthesized through the condensation reaction of aldehydes or ketones with hydrazines or hydrazides. The reaction of this compound with a suitable hydrazide, such as isonicotinic hydrazide, proceeds via nucleophilic addition to the carbonyl carbon, followed by the elimination of a water molecule.

This reaction is typically carried out by refluxing the aldehyde and the hydrazide in a solvent like ethanol, often with a few drops of an acid catalyst such as acetic acid. The resulting hydrazone precipitates upon cooling and can be purified by filtration and washing. Hydrazones are characterized by the presence of a C=N bond conjugated with a nitrogen atom's lone pair, making them valuable intermediates in the synthesis of various heterocyclic compounds. bepls.comnih.gov

Table 2: Example Synthesis of a Hydrazone Derivative

| Reactant A | Reactant B | Product | Reaction Conditions |

| This compound | Isonicotinic hydrazide | (E)-N'-(3-(2-methoxyethoxy)benzylidene)isonicotinohydrazide | Ethanol, catalytic acetic acid, reflux |

This table outlines the typical reactants and conditions for the synthesis of a specific hydrazone derivative.

The reactivity of the hydrazone functional group allows for its participation in various cyclization and addition reactions, making these derivatives important synthons in medicinal and materials chemistry. researchgate.net

Design of Novel Sulfurated Derivatives

The introduction of sulfur atoms into the molecular structure of this compound derivatives can lead to compounds with unique chemical and biological properties. Two important classes of sulfurated derivatives are thiosemicarbazones and thiazoles.

Thiosemicarbazone Formation: Thiosemicarbazones are synthesized by the condensation of an aldehyde with a thiosemicarbazide. The reaction is analogous to hydrazone formation, where the carbonyl group of this compound reacts with the primary amine group of thiosemicarbazide. This reaction is typically performed in an alcoholic solvent, sometimes with an acid catalyst, to yield the corresponding thiosemicarbazone. nih.govjuniv.edu These molecules contain the N-N-C=S linkage and are known for their coordination chemistry and biological activities. nih.gov

Thiazole Synthesis: Thiazoles are five-membered heterocyclic rings containing both a sulfur and a nitrogen atom. They can be synthesized from thiosemicarbazone precursors. A common method is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. In a variation, thiosemicarbazones can react with α-halocarbonyl compounds, such as α-bromo ketones, in the presence of a base to yield substituted thiazole derivatives. nih.gov This cyclization reaction provides a versatile route to a wide array of thiazole-containing molecules. bepls.comresearchgate.net

Table 3: Synthesis of Sulfurated Derivatives

| Derivative Class | Starting Materials | General Product Structure | Key Reaction Type |

| Thiosemicarbazone | This compound, Thiosemicarbazide | Ar-CH=N-NH-C(=S)NH₂ | Condensation |

| Thiazole | This compound thiosemicarbazone, α-Haloketone | Substituted Thiazole Ring | Cyclization |

This table summarizes the synthetic pathways to key sulfur-containing derivatives starting from this compound.

The strategic synthesis of these sulfurated derivatives expands the chemical space accessible from this compound, providing a platform for the development of novel compounds.

Applications in Medicinal Chemistry and Pharmaceutical Research

3-(2-Methoxyethoxy)benzaldehyde as a Key Synthetic Intermediate for Bioactive Compounds

The benzaldehyde (B42025) moiety is a fundamental scaffold in organic synthesis, and the introduction of a methoxyethoxy group at the 3-position provides specific steric and electronic properties that can be leveraged in drug design. This substitution influences the molecule's reactivity and its interaction with biological targets, making it a strategic starting point for complex molecular architectures.

The benzaldehyde framework is a well-established precursor for synthesizing various heterocyclic systems known to possess antimicrobial properties. Research has shown that benzaldehyde derivatives can be used to construct compounds with significant antibacterial and antiviral efficacy.

For instance, benzaldehyde precursors are instrumental in the synthesis of benzotriazole (B28993) derivatives. gpatindia.com A notable number of these derivatives have been designed and evaluated for their activity against a spectrum of RNA viruses, with some emerging as selective inhibitors of Coxsackievirus B5, a human enterovirus. gpatindia.com Similarly, the benzaldehyde structure is a key starting point for creating benzothiazole (B30560) and benzimidazole (B57391) derivatives. researchgate.netresearchgate.net These classes of compounds have demonstrated considerable antibacterial activity against various pathogens, including resistant strains. researchgate.netresearchgate.net Studies on 3-aryl-2H-benzo[b] youtube.comgoogle.comoxazin-2-ones, synthesized from benzaldehyde precursors, have also highlighted their potential as a new class of antibacterial agents.

Benzaldehyde derivatives are frequently investigated for their potential as anticancer agents. A range of substituted benzaldehydes have been synthesized and evaluated for their antiproliferative activities. One study found that a series of benzyloxybenzaldehyde derivatives exhibited significant activity against the HL-60 human leukemia cell line, inducing apoptosis and arresting the cell cycle. Among these, 2-[(3-methoxybenzyl)oxy]benzaldehyde (B1350865) was identified as the most potent compound.

Further research into other analogs, such as 2-Methoxy-6-(2,2,2-trifluoroethoxy)benzaldehyde, has shown that derivatives can possess enhanced antiproliferative activity. These compounds are believed to exert their anticancer effects through mechanisms that include cell cycle arrest, leading to reduced proliferation of cancer cells. The versatility of the benzaldehyde scaffold allows for the synthesis of diverse derivatives that serve as leads in the development of novel cancer therapeutics.

While direct synthesis of Phenylephrine from this compound is not the standard route, its structural analog, m-hydroxybenzaldehyde, is a primary starting material for this widely used decongestant. google.com The synthesis of Phenylephrine, an α1-adrenergic receptor agonist, often begins with the protection of the hydroxyl group of m-hydroxybenzaldehyde, for instance, by converting it to 3-(benzyloxy)benzaldehyde. youtube.com Subsequent reaction steps, such as a Reformatsky reaction followed by cyclization and reduction, ultimately yield the Phenylephrine molecule. The structural similarity highlights the role of 3-substituted benzaldehydes as crucial intermediates in the synthesis of important pharmaceutical compounds.

Pharmacological Modulators Derived from this compound Analogs

Analogs of this compound are pivotal in the synthesis of targeted pharmacological modulators, particularly in the field of oncology. These intermediates are used to construct complex molecules that inhibit specific enzymes and protein-protein interactions involved in cancer progression.

Analogs of this compound are critical intermediates in the synthesis of potent Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs), a class of drugs used to treat various cancers. google.com A prominent example is Erlotinib, a drug used for non-small-cell lung cancer. google.com

The synthesis of Erlotinib frequently starts from 3,4-dihydroxy benzaldehyde or its derivatives. youtube.comgoogle.com In several patented processes, 3,4-dihydroxy benzaldehyde is reacted with a substituted ethylmethyl ether to produce 3,4-bis(2-methoxyethoxy)benzaldehyde (B1591213) , a close analog of the subject compound. youtube.com This intermediate then undergoes a series of transformations to build the final quinazoline (B50416) structure of Erlotinib.

A typical synthetic route involves the following key steps:

Oximation and Dehydration : The 3,4-bis(2-methoxyethoxy)benzaldehyde is converted into the corresponding benzaldoxime, which is then dehydrated to yield 3,4-bis(2-methoxyethoxy)benzonitrile. youtube.com

Nitration : The benzonitrile (B105546) derivative is nitrated to introduce a nitro group onto the aromatic ring, forming 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile. youtube.com

Reduction : The nitro group is subsequently reduced to an amino group, yielding 2-amino-4,5-bis(2-methoxyethoxy)benzonitrile. youtube.com

Cyclization and Coupling : This amino-benzonitrile intermediate is then coupled with N'-(3-ethynylphenyl)-N,N-dimethyl formamidine (B1211174) to construct the final quinazoline ring system, resulting in Erlotinib. youtube.com

This multi-step synthesis demonstrates the utility of the benzaldehyde analog as a foundational scaffold for building complex, clinically significant molecules.

| Intermediate | Role in Erlotinib Synthesis | Reference(s) |

| 3,4-Dihydroxy Benzoic Acid | Starting material for creating the substituted benzoate (B1203000) core. | |

| 3,4-bis(2-methoxyethoxy)-benzoic acid | Key intermediate formed by O-alkylation. | |

| Ethyl 4,5-bis(2-methoxyethoxy)-2-nitro-benzoate | Product of nitration step. | |

| 2-amino-4,5-bis(2-methoxyethoxy)-benzoate | Key amino intermediate formed after reduction of the nitro group. | |

| 4-chloro-6,7-bis-(2-methoxy-ethoxy)-quinazoline | The quinazoline core structure prepared for final coupling. | |

| 3-Ethynylaniline | The coupling partner that is added to the quinazoline core. | youtube.com |

A novel and promising area of oncological research is the inhibition of the YAP/TAZ-TEAD protein-protein interaction. The transcriptional coactivators YAP and TAZ are key effectors of the Hippo pathway, and their interaction with TEAD transcription factors drives the expression of genes that promote cell proliferation and inhibit apoptosis. Dysregulation of this pathway is implicated in the development and progression of various cancers.

Disrupting the YAP/TAZ-TEAD complex is therefore a significant therapeutic strategy. Patent literature reveals that analogs of this compound are being explored as precursors for small molecule inhibitors of this interaction. Specifically, compounds such as 3-(2-methoxyethoxy)benzohydrazide and 4-bromo-3-(2-methoxyethoxy)benzaldehyde are listed as intermediates in the synthesis of potential YAP/TAZ-TEAD inhibitors. These intermediates are used to generate more complex molecules designed to bind to pockets on the TEAD protein, thereby preventing its interaction with YAP or TAZ. This application underscores the continued relevance of substituted benzaldehydes in developing next-generation cancer therapies targeting novel biological pathways.

Allosteric Modulators of Hemoglobin for Enhanced Tissue Oxygenation

Allosteric modulators of hemoglobin (Hb) are compounds that bind to the protein at a site distinct from the oxygen-binding heme pocket, influencing its oxygen affinity. nih.gov This modulation can either increase or decrease oxygen binding, offering therapeutic potential for a range of conditions. Agents that decrease hemoglobin's affinity for oxygen can enhance its release to tissues, which is a promising strategy for treating ischemia-related diseases. Conversely, agents that increase oxygen affinity are being investigated for conditions like sickle cell disease. nih.gov

Aromatic aldehydes have emerged as a significant class of hemoglobin modulators. nih.gov These compounds can form a reversible covalent Schiff-base linkage with the N-terminal α-valine residues of the two hemoglobin α-chains. This interaction stabilizes the high-oxygen-affinity state (R-state) of hemoglobin, thereby preventing the polymerization of sickle hemoglobin (HbS) which is the primary pathological event in sickle cell disease. nih.gov

While direct studies on this compound as a hemoglobin modulator are not extensively documented in publicly available literature, its structural features as an aromatic aldehyde make it a compound of interest for such applications. The core benzaldehyde structure is the key pharmacophore for interaction with hemoglobin. The 3-(2-methoxyethoxy) substituent can be systematically modified to optimize the compound's binding affinity, selectivity, and pharmacokinetic properties. The design of such modulators derived from this compound would be guided by the principles of allosteric modulation, aiming to fine-tune the oxygen-hemoglobin dissociation curve to meet specific therapeutic needs. nih.govnih.gov

Structure-Activity Relationship (SAR) and Lead Optimization Studies

The process of lead optimization is a critical phase in drug discovery that aims to refine the chemical structure of a promising lead compound to enhance its efficacy, safety, and pharmacokinetic profile. nih.gov This iterative process heavily relies on understanding the structure-activity relationship (SAR), which delineates how specific structural modifications of a molecule affect its biological activity.

Design and Synthesis of Novel Analogs for Enhanced Biological Activity

The chemical structure of this compound offers multiple points for modification to generate a library of novel analogs for biological screening. The aldehyde functional group can undergo a variety of chemical transformations to introduce different linkers or heterocyclic systems. The methoxyethoxy side chain can also be altered in terms of its length, branching, and the nature of the ether linkages.

For instance, in the development of inhibitors for other enzymes, such as 12-lipoxygenase, derivatives of a related compound, 2-hydroxy-3-methoxybenzaldehyde, have been synthesized and evaluated. nih.gov These studies demonstrated that modifications to the benzaldehyde core and its substituents can lead to compounds with nanomolar potency and high selectivity. nih.gov A similar approach could be applied to this compound, where a systematic variation of its structure could lead to the discovery of potent and selective modulators of a desired biological target.

Table 1: Hypothetical Analogs of this compound for SAR Studies

| Analog | Modification from Parent Compound | Potential Biological Target |

| Analog 1 | Replacement of aldehyde with a primary amine | Ion channels, GPCRs |

| Analog 2 | Extension of the methoxyethoxy chain | Kinases, nuclear receptors |

| Analog 3 | Introduction of a hydroxyl group on the phenyl ring | Hemoglobin, various enzymes |

| Analog 4 | Conversion of the aldehyde to a cyano group | Proteases, metabolic enzymes |

Mechanistic Investigations of Biological Targets, including Kinase Inhibition

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The development of kinase inhibitors is a major focus of modern drug discovery. The general strategy involves designing molecules that can bind to the ATP-binding pocket of the kinase, thereby preventing its catalytic activity.

While this compound itself is not a known kinase inhibitor, its derivatives could be designed to target specific kinases. For example, the synthesis of a series of bis(morpholino-1,3,5-triazine) derivatives led to the discovery of potent inhibitors of PI3K/mTOR, key kinases in cancer progression. nih.gov These complex molecules were developed through extensive medicinal chemistry efforts, starting from simpler chemical building blocks. Similarly, derivatives of this compound could be synthesized to incorporate pharmacophoric features known to be important for kinase binding, such as hydrogen bond donors and acceptors, and hydrophobic moieties that can interact with the kinase active site.

Table 2: Key Kinase Targets and the Potential for this compound Derivatives

| Kinase Target | Therapeutic Area | Potential Role of this compound Derivatives |

| Tyrosine Threonine Kinase (TTK) | Oncology | As a scaffold for the synthesis of novel TTK inhibitors. rsc.org |

| Phosphatidylinositol 3-Kinases (PI3K) | Oncology, Inflammation | As a starting material for the generation of PI3K inhibitor libraries. nih.gov |

| c-Jun N-terminal kinase 3 (JNK3) | Neurodegenerative Diseases | To be incorporated into dual-target inhibitors. nih.gov |

Multi-Targeted Therapeutic Approaches in Drug Design

Complex diseases such as cancer and neurodegenerative disorders often involve multiple biological pathways. A multi-targeted therapeutic approach, where a single drug is designed to interact with multiple targets, can offer advantages in terms of efficacy and reduced potential for drug resistance. nih.gov

An example of a successful multi-target design strategy is the development of compounds that can inhibit acetylcholinesterase and chelate metal ions, both of which are implicated in Alzheimer's disease. nih.gov A similar conceptual framework could be applied to derivatives of this compound to create novel therapies for complex diseases.

Applications in Materials Science and Organic Electronics

3-(2-Methoxyethoxy)benzaldehyde as a Monomer in Polymer Synthesis

A monomer is a molecule that can react with other monomer molecules to form the repeating units of a polymer. This compound serves as a key monomer, or building block, in the synthesis of specialized polymers. Its aldehyde functionality is readily employed in condensation reactions, such as the formation of Schiff bases, to construct long-chain polymers.

Covalent Organic Frameworks (COFs) are a class of porous, crystalline polymers with highly ordered structures. The design of COFs relies on the geometric compatibility of their monomeric building blocks. While direct research specifically detailing the use of this compound in COF synthesis is not extensively documented, its structural motifs are highly relevant.

Aldehydes are critical components in the synthesis of many COFs, typically through Schiff base condensation with amine-containing monomers. For instance, benzodiazole-based COFs have been synthesized using electron-rich tetraphenylethylene (B103901) and electron-deficient linkers through Schiff-base polycondensation, resulting in materials with high crystallinity and porosity. nih.gov These COFs exhibit broad light absorption and narrow optical band gaps, making them effective as heterogeneous photocatalysts. nih.gov

The structure of this compound, possessing a reactive aldehyde, makes it a strong potential candidate for constructing novel COFs. The methoxyethoxy side chain could introduce several advantageous properties:

Enhanced Solubility: It could improve the solubility of the monomer precursors in organic solvents, facilitating more controlled and efficient COF synthesis.

Functional Pore Walls: The ether linkages in the side chain could functionalize the pores of the resulting COF, potentially influencing its interaction with guest molecules for applications in separation or sensing.

Tunable Interlayer Interactions: The flexible side chains could modulate the stacking of the 2D COF layers, affecting the material's electronic properties and porosity. google.com

The incorporation of this compound into polymer chains is a strategy for developing functional organic materials with specific, pre-designed properties. The methoxyethoxy group is particularly significant in this context. This functionality is known to be biocompatible and can influence the hydrophilic-lipophilic balance of a material.

For example, polymers containing similar methoxyethoxy ethyl methacrylate (B99206) units exhibit temperature-responsive behavior in aqueous solutions, a property known as a Lower Critical Solution Temperature (LCST). mdpi.com This allows the material to undergo a phase transition from soluble to insoluble at a specific temperature. By analogy, integrating this compound into a polymer backbone could impart such "smart" behavior. This makes it a valuable component for creating materials used in advanced applications like drug delivery systems and specialty coatings. arkema.comsigmaaldrich.com

Advanced Material Design and Characterization

The precise structure of this compound allows for its use in sophisticated material design, where properties like responsiveness to external stimuli and the ability to form organized superstructures are paramount.

Responsive polymers, or "smart" polymers, can change their physical or chemical properties in response to external stimuli such as changes in pH, temperature, or the presence of specific molecules. The aldehyde group of this compound allows it to be chemically locked into a polymer backbone or side chain.

The flexible and polar methoxyethoxy side chain can impart sensitivity to the polymer's environment. For instance, polymers containing thioether groups in their side chains have been designed to respond to Reactive Oxygen Species (ROS), leading to a phase transition from hydrophobic to hydrophilic. nih.gov This mechanism is exploited for targeted drug delivery in environments with high ROS concentrations, such as inflamed tissues or tumors. nih.gov Given the ether linkages in its side chain, this compound could be used in a similar strategy to design polymers that respond to specific chemical environments.

Table 1: Examples of Stimuli-Responsive Polymer Systems and Relevant Functional Groups

| Stimulus | Responsive Functional Group | Potential Role of this compound |

|---|---|---|

| Temperature | Poly(N-isopropylacrylamide), Poly(2-(methoxyethoxy)ethyl methacrylate) mdpi.com | The methoxyethoxy group can influence the hydrophilic/hydrophobic balance, potentially inducing temperature-dependent solubility. |

| pH | Carboxylic acids, Amines | The core benzaldehyde (B42025) structure can be modified with pH-sensitive groups, or used in polymers alongside pH-responsive co-monomers. |

| Reactive Oxygen Species (ROS) | Thioethers, Oxalates nih.gov | The ether linkages in the side chain could be engineered for ROS sensitivity, though thioethers are more common. |

Self-assembly is the process by which molecules spontaneously organize into ordered structures through non-covalent interactions like hydrogen bonding and van der Waals forces. The structure of this compound is well-suited to influence this process.

The aromatic ring can participate in π-π stacking interactions, while the oxygen atoms in the methoxyethoxy chain can act as hydrogen bond acceptors. These directed, non-covalent forces are crucial in the formation of complex supramolecular architectures. The flexibility of the ether side chain can also play a critical role in how polymer chains pack together, influencing the morphology of the resulting material, whether it be micelles, vesicles, or layered structures.

In related systems, the interplay of hydrogen bonds and other secondary interactions has been shown to guide the self-assembly of intricate 2D and 3D supramolecular architectures. researchgate.net The balance of a rigid aromatic core with a flexible, polar side chain, as seen in this compound, is a common design principle for achieving such complex, self-assembled materials.

Optical and Electronic Material Applications

The electronic structure of the benzene (B151609) ring in this compound provides a basis for its use in materials with specific optical and electronic properties. gatech.edu The conjugation of the aldehyde group with the aromatic system, along with the influence of the methoxyethoxy substituent, can be harnessed in the design of optoelectronic materials.

Research on analogous compounds demonstrates that the electronic and optical properties can be finely tuned. For example, theoretical and experimental studies on similar organic molecules show that solvent polarity can alter the optical bandgap. researchgate.net This tunability is essential for applications in photonic devices. The introduction of specific functional groups can significantly impact properties like polarizability and hyperpolarizability, which are critical for nonlinear optical materials used in technologies like optical switching and frequency conversion. researchgate.net

While specific data for materials solely derived from this compound is limited, its inclusion as a co-monomer in conjugated polymers could be used to:

Tune the Bandgap: Modify the absorption and emission spectra of the material.

Improve Processability: Enhance the solubility of otherwise rigid and insoluble conjugated polymers, allowing them to be cast into thin films for electronic devices.

Enhance Photoluminescence: The isolation of chromophores by bulky side chains can sometimes increase the efficiency of light emission in the solid state, a desirable trait for Organic Light-Emitting Diodes (OLEDs).

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), it provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton NMR (¹H NMR) is instrumental in identifying the number and type of hydrogen atoms in a molecule. For 3-(2-Methoxyethoxy)benzaldehyde, the spectrum reveals distinct signals corresponding to the aldehydic proton, the aromatic ring protons, and the protons of the methoxyethoxy side chain. The aldehydic proton typically appears as a singlet far downfield due to the electron-withdrawing nature of the carbonyl group. The protons on the benzene (B151609) ring exhibit complex splitting patterns (multiplets) in the aromatic region, with their specific chemical shifts influenced by the positions of the two substituents. The four protons of the ethoxy group and the three protons of the methoxy (B1213986) group appear as characteristic signals in the aliphatic region of the spectrum.

Table 1: Predicted ¹H NMR Spectral Data for this compound Note: This table is based on typical chemical shifts for similar functional groups, as specific experimental data for this compound was not available in the searched literature.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.9 | Singlet | 1H | Aldehydic proton (-CHO) |

| ~7.5 - 7.1 | Multiplet | 4H | Aromatic protons (C₆H₄) |

| ~4.2 | Triplet | 2H | -OCH₂CH₂O- |

| ~3.8 | Triplet | 2H | -OCH₂CH₂O- |

| ~3.4 | Singlet | 3H | Methoxy protons (-OCH₃) |

Carbon-13 NMR (¹³C NMR) provides a detailed map of the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The most downfield signal corresponds to the carbonyl carbon of the aldehyde group. The carbons of the aromatic ring appear in the intermediate region, with the carbons directly bonded to oxygen atoms shifted further downfield. The aliphatic carbons of the methoxyethoxy group are found in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound Note: This table is based on typical chemical shifts for similar functional groups, as specific experimental data for this compound was not available in the searched literature.

| Chemical Shift (δ) ppm | Assignment |

| ~192 | Aldehydic Carbonyl (C=O) |

| ~160 | Aromatic C-O |

| ~138 | Aromatic C-CHO |

| ~129 | Aromatic C-H |

| ~123 | Aromatic C-H |

| ~121 | Aromatic C-H |

| ~115 | Aromatic C-H |

| ~71 | -OCH₂CH₂O- |

| ~69 | -OCH₂CH₂O- |

| ~59 | Methoxy Carbon (-OCH₃) |

Vibrational Spectroscopy for Molecular Dynamics

Vibrational spectroscopy techniques, such as FT-IR and INS, probe the quantized vibrational states of a molecule. These methods are essential for identifying functional groups and understanding the low-frequency motions that govern the molecule's conformational dynamics.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum displays absorption bands at frequencies characteristic of specific functional groups. For this compound, key diagnostic peaks include a strong C=O stretching vibration for the aldehyde, C-O-C stretching vibrations for the ether linkages, and various bands corresponding to the aromatic ring's C-H and C=C bonds.

Table 3: Characteristic FT-IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3070 | Aromatic C-H Stretch | Aromatic Ring |

| ~2880, ~2780 | C-H Stretch | Aldehyde (-CHO) |

| ~1700 | C=O Stretch | Aldehyde (Carbonyl) |

| ~1600, ~1480 | C=C Stretch | Aromatic Ring |

| ~1250, ~1100 | C-O-C Asymmetric & Symmetric Stretch | Ether Linkage |

Inelastic Neutron Scattering (INS) is a powerful technique for studying molecular vibrations, particularly those involving hydrogen atoms and low-frequency modes like torsions and lattice vibrations. Unlike optical spectroscopies (IR and Raman), INS has no selection rules, and band intensities are related to the neutron scattering cross-section and atomic displacements of the nuclei. nih.gov Studies on related molecules, such as 2-methoxybenzaldehyde (B41997) and 4-methoxybenzaldehyde, have successfully used INS in conjunction with periodic Density Functional Theory (DFT) calculations to assign vibrational modes with confidence. nih.gov This approach allows for the unambiguous assignment of spectral features, including the torsional potential barriers for the methyl groups. nih.gov A similar methodology could be applied to this compound to probe the complex torsional dynamics of its flexible methoxyethoxy side chain.

Far-Infrared (Far-IR) spectroscopy, often performed using an Attenuated Total Reflectance (ATR) setup, investigates the low-energy region of the electromagnetic spectrum (typically 50-600 cm⁻¹). This region contains information about large-amplitude molecular motions, including the torsional and librational modes of the entire molecule, as well as intermolecular vibrations in the solid state. For related molecules like 4-ethoxybenzaldehyde, ATR/Far-IR has been used to measure the spectrum in this low-frequency domain. nih.gov For this compound, this technique would be invaluable for characterizing the collective vibrational modes and the conformational flexibility of the ether side chain.

Table 4: Low-Frequency Vibrational Modes Analyzable by Far-IR and INS

| Mode Type | Description |

| Torsional Modes | Twisting motions around single bonds (e.g., C-O, C-C bonds in the side chain). |

| Librational Modes | Rocking motions of the entire molecule within a crystal lattice. |

| Translational Modes | Collective vibrations of molecules against each other in the crystal (lattice vibrations). |

| Out-of-Plane Bending | Low-energy bending motions of the molecular skeleton. |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and deducing its structure through the analysis of fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique that involves bombarding a sample with high-energy electrons, leading to the formation of a molecular ion and a series of fragment ions. The resulting mass spectrum is a fingerprint of the molecule, revealing characteristic fragmentation pathways.

For this compound, the fragmentation pattern can be predicted based on the established behavior of aromatic aldehydes and ethers. libretexts.orgmiamioh.edu The molecular ion peak (M+) would be expected at m/z 180, corresponding to the molecular weight of the compound (C10H12O3). nist.gov

Key fragmentation pathways for aromatic aldehydes often involve the loss of a hydrogen atom (M-1) or the formyl group (M-29). miamioh.edudocbrown.info In the case of this compound, this would lead to fragments at m/z 179 and m/z 151, respectively. The stability of the resulting benzoyl-type cation often makes the M-1 or M-29 peak significant in the spectrum. docbrown.info

The ether linkage in the methoxyethoxy side chain is also susceptible to cleavage. Alpha-cleavage next to the ether oxygen is a common fragmentation route for ethers. libretexts.org This could lead to the loss of the entire methoxyethoxy group or fragments thereof. For instance, cleavage of the C-C bond in the ethoxy moiety could result in characteristic losses.

Predicted Major EI-MS Fragmentation of this compound:

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 180 | [C10H12O3]+• | Molecular Ion |

| 179 | [C10H11O3]+ | Loss of H• from the aldehyde group |

| 151 | [C9H11O2]+ | Loss of the CHO group |

| 121 | [C7H5O2]+ | Cleavage of the ether side chain |

| 105 | [C7H5O]+ | Loss of the entire methoxyethoxy group |

| 91 | [C7H7]+ | Tropylium ion, common in aromatic compounds |

| 77 | [C6H5]+ | Phenyl cation |

| 59 | [C2H3O2]+ or [C3H7O]+ | Fragments from the methoxyethoxy side chain |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and fragile molecules. rsc.org It typically generates protonated molecules [M+H]+ or other adducts with minimal fragmentation. nist.gov

For this compound, ESI-MS in positive ion mode would be expected to show a prominent peak for the protonated molecule at m/z 181.08592. uni.lu Due to the presence of ether oxygens, the molecule can readily form adducts with various cations present in the solvent or as additives. Common adducts include the sodium adduct [M+Na]+ at m/z 203.06786 and the potassium adduct [M+K]+ at m/z 219.04180. nist.govuni.lu In the presence of ammonium (B1175870) salts, an ammonium adduct [M+NH4]+ at m/z 198.11246 may also be observed. uni.lu

In negative ion mode, the deprotonated molecule [M-H]- might be observed at m/z 179.07136, although this is generally less common for aldehydes. uni.lu Adducts with anions from the mobile phase, such as formate (B1220265) [M+HCOO]- at m/z 225.07684 or acetate (B1210297) [M+CH3COO]- at m/z 239.09249, can also be detected. uni.lu The formation of these adducts can aid in the confirmation of the molecular weight. nist.gov

Predicted ESI-MS Adducts of this compound:

| Adduct | Ion Formula | Calculated m/z |

| [M+H]+ | [C10H13O3]+ | 181.08592 |

| [M+Na]+ | [C10H12O3Na]+ | 203.06786 |

| [M+K]+ | [C10H12O3K]+ | 219.04180 |

| [M+NH4]+ | [C10H16NO3]+ | 198.11246 |

| [M-H]- | [C10H11O3]- | 179.07136 |

| [M+HCOO]- | [C11H13O5]- | 225.07684 |

| [M+CH3COO]- | [C12H15O5]- | 239.09249 |

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction techniques are indispensable for determining the arrangement of atoms in a crystalline solid, providing definitive information about the molecular structure and packing in the solid state.

Single Crystal X-ray Diffraction for Crystal Structure Determination

Single crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule. nih.gov This technique requires a high-quality single crystal of the compound. While no published crystal structure for this compound was found, the crystal structures of related benzaldehyde (B42025) derivatives have been extensively studied. rsc.orgnih.gov

Should a suitable crystal of this compound be grown, single crystal XRD analysis would provide detailed information on:

Molecular Conformation: The exact bond lengths, bond angles, and torsion angles of the molecule, revealing the conformation of the flexible methoxyethoxy side chain.

Crystal Packing: How the molecules arrange themselves in the crystal lattice, including intermolecular interactions such as hydrogen bonds (if any), van der Waals forces, and potential π-π stacking interactions between the aromatic rings. nih.gov

Absolute Stereochemistry: If the compound is chiral and crystallizes in a non-centrosymmetric space group, the absolute configuration could be determined.

The crystal structure of a related compound, 3,3′-dimethoxy-4,4′-oxy-di-benzaldehyde, has been determined, providing insights into the packing of similar molecules. researchgate.net

Powder X-ray Diffraction Applications

Powder X-ray diffraction (PXRD) is a powerful technique used to identify crystalline phases and to assess the purity of a bulk sample. researchgate.netlibretexts.org The PXRD pattern is a characteristic fingerprint of a specific crystalline solid. libretexts.org

Applications of PXRD for this compound would include:

Phase Identification: Comparing the experimental PXRD pattern of a synthesized batch with a reference pattern (either from a known pure sample or calculated from single crystal data) to confirm the identity of the crystalline phase. researchgate.net

Purity Analysis: Detecting the presence of crystalline impurities, as they would exhibit their own characteristic diffraction peaks in the PXRD pattern. libretexts.org This is crucial for quality control in chemical synthesis.

Polymorph Screening: Identifying different crystalline forms (polymorphs) of the compound, which may have different physical properties. Each polymorph would have a unique PX-ray diffraction pattern. helixchrom.com

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatographic methods are essential for separating components of a mixture and are widely used to assess the purity of compounds and to monitor the progress of chemical reactions.

Thin-layer chromatography (TLC) is a rapid and convenient technique for monitoring the progress of a chemical reaction. rochester.eduwordpress.com For the synthesis of this compound, TLC can be used to track the consumption of the starting materials (e.g., 3-hydroxybenzaldehyde) and the formation of the product. By spotting the reaction mixture alongside the starting material on a TLC plate and eluting with an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate), the appearance of a new spot corresponding to the product and the disappearance of the starting material spot can be observed, indicating the reaction's progress. wordpress.com

High-performance liquid chromatography (HPLC) is a powerful technique for the quantitative analysis of purity. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (with a possible acid modifier like formic acid for better peak shape), would be suitable for determining the purity of this compound. researchgate.netauroraprosci.com The compound would be detected using a UV detector, likely at a wavelength around 254 nm or 280 nm where the benzaldehyde chromophore absorbs. The purity is determined by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks in the chromatogram.

Gas chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another excellent technique for purity analysis, particularly for volatile compounds. acs.orgnih.gov this compound is sufficiently volatile for GC analysis. A typical GC method would involve a capillary column with a non-polar or medium-polarity stationary phase. The temperature of the oven would be programmed to increase over time to ensure good separation of the main compound from any impurities. The flame ionization detector (FID) or a mass spectrometer can be used for detection and quantification. und.eduresearchgate.net GC-MS has the added advantage of providing mass spectra for each separated component, aiding in the identification of any impurities. acs.orged.gov

Thin Layer Chromatography (TLC) in Synthetic Procedures

Thin Layer Chromatography is an indispensable, rapid, and cost-effective technique for the qualitative monitoring of organic syntheses. In the preparation of this compound, TLC is routinely used to track the consumption of starting materials and the formation of the desired product.

The process involves spotting a small quantity of the reaction mixture onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum coated with a thin layer of an adsorbent material. For benzaldehyde derivatives, silica (B1680970) gel 60 is a commonly used stationary phase due to its polarity. The plate is then placed in a sealed chamber containing a shallow pool of a solvent or solvent mixture, known as the mobile phase or eluent. The mobile phase travels up the plate via capillary action, and as it passes over the initial spot, the components of the mixture separate based on their differential partitioning between the stationary and mobile phases.

The separation is governed by the polarity of the compounds relative to the polarity of the stationary and mobile phases. Less polar compounds interact less strongly with the polar silica gel and are carried further up the plate by the mobile phase, resulting in a higher Retention Factor (Rƒ) value. Conversely, more polar compounds have a stronger affinity for the stationary phase and exhibit lower Rƒ values.

For the synthesis of this compound, a typical mobile phase would be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The ratio can be adjusted to achieve optimal separation. gmu.edu For instance, a mobile phase of ethyl acetate/hexane (e.g., in a 1:9 or 2:8 ratio) is often effective for aromatic aldehydes. gmu.eduorgsyn.org Visualization of the separated spots is typically achieved under a UV lamp (at 254 nm), as the aromatic rings absorb UV light and appear as dark spots against the fluorescent background of the plate. orgsyn.org By comparing the Rƒ value of the spot corresponding to the product with those of the starting materials (e.g., 3-hydroxybenzaldehyde (B18108) and a methoxyethoxymethylating agent), the progress of the reaction can be efficiently monitored. mdpi.com

Table 1: Illustrative TLC Monitoring of this compound Synthesis

This table demonstrates a hypothetical TLC analysis for a synthesis reaction. The Rƒ values are illustrative and depend on specific conditions such as the exact mobile phase composition and temperature.

| Compound | Role | Hypothetical Rƒ Value | Observation |

| 3-Hydroxybenzaldehyde | Reactant | 0.25 | More polar starting material, travels less. |

| This compound | Product | 0.60 | Less polar than the starting material. |

| Co-spot | Mixture | 0.25, 0.60 | Shows both reactant and product spots. |

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. For this compound, HPLC is the method of choice for establishing a detailed impurity profile, which is critical for quality control in pharmaceutical and fine chemical applications.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for analyzing aromatic aldehydes. americanpharmaceuticalreview.com In this technique, the stationary phase is non-polar (e.g., a C18-bonded silica column), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile or methanol. Compounds are separated based on their hydrophobicity; more non-polar (hydrophobic) compounds are retained longer on the column.

An impurity profile analysis for this compound would aim to detect and quantify any residual starting materials, reagents, intermediates, and by-products from the synthesis, as well as any degradation products. The reactivity of the aldehyde group can sometimes present challenges, but for aldehydes substituted with electron-donating groups, like the methoxyethoxy group, RP-HPLC is generally a stable and reliable method. americanpharmaceuticalreview.com

Detection is commonly performed using an ultraviolet/visible (UV/VIS) detector, as the benzaldehyde moiety possesses a strong chromophore. For more comprehensive analysis, HPLC can be coupled with a mass spectrometer (HPLC-MS), which provides mass information for each separated peak, enabling positive identification of impurities. veeprho.com Recent advancements have also explored pre-column derivatization techniques to enhance the detection sensitivity for trace-level aldehyde impurities. nih.gov

Table 2: Typical HPLC Parameters for Aromatic Aldehyde Analysis

The following table outlines a typical set of parameters for the impurity profiling of this compound using RP-HPLC.

| Parameter | Specification | Purpose |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good separation for aromatic compounds. |

| Mobile Phase | Gradient of Acetonitrile and Water | Allows for the separation of compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical separations. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

| Detector | UV/VIS at 254 nm | The aromatic ring provides strong absorbance at this wavelength. |

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile organic compounds and is used to identify and quantify volatile by-products or impurities in samples of this compound.

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized. A carrier gas (usually an inert gas like helium or nitrogen) transports the vaporized sample through a long, thin capillary column. The column's inner surface is coated with a stationary phase. Separation occurs as different compounds in the sample interact differently with the stationary phase based on their boiling points and polarities. Compounds with lower boiling points and weaker interactions travel through the column faster.

As each separated compound elutes from the GC column, it enters the ion source of the mass spectrometer. Here, molecules are ionized, typically by electron impact (EI), which causes them to fragment in a reproducible manner. The resulting charged fragments are then separated by the mass analyzer based on their mass-to-charge (m/z) ratio. The resulting mass spectrum is a unique fingerprint for a specific compound, allowing for its unambiguous identification by comparison to spectral libraries. GC-MS is highly effective at differentiating between isomers that may be difficult to resolve by other methods. nih.gov

For this compound, GC-MS can be used to detect potential volatile impurities such as residual solvents from the synthesis (e.g., THF, toluene) or volatile side-products. acs.org

Table 3: Potential Volatile Analytes in this compound Analysis by GC-MS

This table lists potential volatile impurities that could be identified in a sample of this compound using GC-MS.

| Analyte | Potential Origin | Principle of GC-MS Identification |

| Toluene | Reaction or extraction solvent | Specific retention time and characteristic mass spectrum (m/z 91, 92). |

| Tetrahydrofuran (THF) | Reaction solvent | Early retention time and characteristic mass spectrum (m/z 72, 42). |

| 2-Methoxyethanol | By-product/degradation product | Specific retention time and fragmentation pattern. |

| 3-Methoxybenzaldehyde | Potential impurity/related substance | Separated from the main product based on boiling point differences, identified by its unique mass spectrum. |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the electronic properties of molecules, which in turn dictate their reactivity and spectroscopic characteristics.

Density Functional Theory (DFT) Applications in Reaction Mechanism Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 3-(2-Methoxyethoxy)benzaldehyde, DFT could be instrumental in predicting its behavior in various chemical reactions.

Studies on related benzaldehyde (B42025) derivatives have successfully employed DFT to elucidate reaction mechanisms. For instance, research on the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole has utilized the B3LYP/6-31+G(d) level of theory to identify transition states and intermediates. acs.orgmdpi.com Such an approach for this compound would involve mapping the potential energy surface for a given reaction, for example, its oxidation to the corresponding carboxylic acid or its role in condensation reactions. The calculations would identify the most probable reaction pathways by determining the activation energies of transition states. The presence of the methoxyethoxy substituent would be of particular interest, as its electron-donating or withdrawing nature, and its steric bulk, would influence the reaction kinetics and thermodynamics.

Table 1: Illustrative DFT-Calculated Parameters for a Hypothetical Reaction of this compound

| Parameter | Value (Illustrative) | Significance |

| Activation Energy (Ea) | Calculated Value | Determines the reaction rate. A lower Ea suggests a faster reaction. |

| Reaction Enthalpy (ΔH) | Calculated Value | Indicates if the reaction is exothermic (releases heat) or endothermic (absorbs heat). |

| Gibbs Free Energy (ΔG) | Calculated Value | Determines the spontaneity of the reaction. A negative ΔG indicates a spontaneous process. |

| Key Bond Distances in Transition State | Calculated Values | Provides insight into the geometry of the activated complex. |

This table is illustrative and represents the type of data that would be generated from DFT calculations.

Ab Initio Methods for Spectroscopic Property Prediction

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, are invaluable for predicting spectroscopic properties. For this compound, these methods can forecast its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.